依托特肽

描述

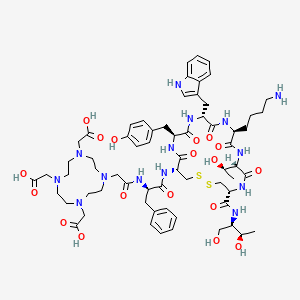

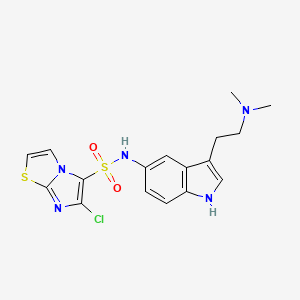

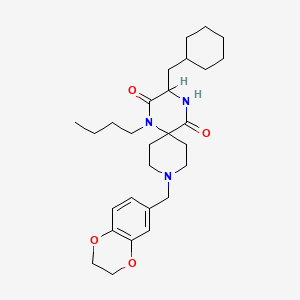

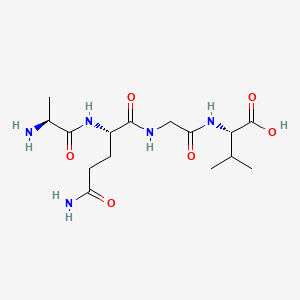

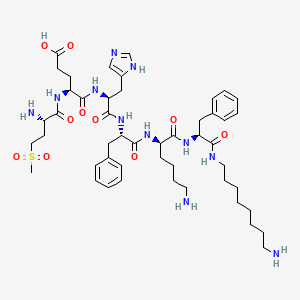

Edotreotide, also known as (DOTA 0 - Phe 1 - Tyr 3) octreotide, DOTA-TOC, DOTATOC, is a substance which, when bound to various radionuclides, is used in the treatment and diagnosis of certain types of cancer . When used therapeutically, it is an example of peptide receptor radionuclide therapy .

Synthesis Analysis

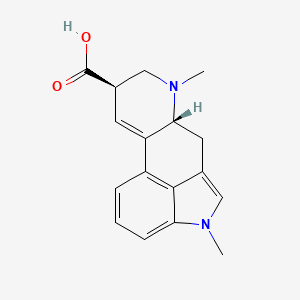

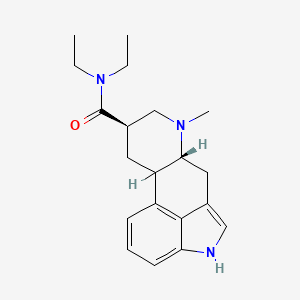

The synthesis of Edotreotide involves the use of the MultiSyn module for 68 Ga-labelling of DOTA-CP04 . The process includes a heating step at 95 °C . The preparation of Edotreotide seems to be stable even after high-temperature exposure .Molecular Structure Analysis

Edotreotide has a molecular formula of C65H92N14O18S2 and an average mass of 1421.639 Da . It has 10 defined stereocentres .Physical And Chemical Properties Analysis

Edotreotide has a molecular weight of 1421.64 and is a solid substance . It is soluble in water at 5 mg/mL (ultrasonic and warming and heat to 60°C) . It should be stored at ≤ -20°C, dry, sealed .科学研究应用

神经内分泌肿瘤 (NETs) 治疗

依托特肽主要用于治疗神经内分泌肿瘤 (NETs)。 它是肽受体放射性核素治疗 (PRRT) 中的关键药物,其中它被标记为钇-90 和镥-177 等放射性核素 。这种治疗靶向 NETs 中过表达的生长抑素受体,将靶向辐射传递到肿瘤细胞,从而根除肿瘤细胞。

诊断成像

DOTATOC 当被标记为镓-68 时,用作正电子发射断层扫描 (PET) 成像中的诊断剂 。它通过结合生长抑素受体,帮助可视化和分期 NETs,从而实现对肿瘤的精确成像。

治疗诊断学

在治疗诊断学这一新兴领域,DOTATOC 扮演着双重角色。 它不仅通过成像诊断 NETs,还通过传递靶向放射性核素治疗来治疗它们 。这种方法通过使用相同分子将诊断成像和后续治疗相结合,促进了个体化医疗。

受体表达研究

依托特肽用于科学研究,以了解生长抑素受体在各种癌症中的表达 。通过分析 DOTATOC 与这些受体的结合亲和力,研究人员可以深入了解不同肿瘤的受体特征。

比较临床试验

依托特肽参与了比较 PRRT 与其他治疗方法(如依维莫司)在不可手术、进展性、生长抑素受体阳性 (SSTR+) GEP-NETs 患者中的疗效和安全性的临床试验 。这些研究对于确定 DOTATOC 在临床环境中的治疗价值至关重要。

放射性药物研发

该化合物形成与各种放射性核素的稳定配合物的能力使其成为开发新型放射性药物的关注对象 。研究人员正在探索不同的放射性核素,以优化治疗方案,提高疗效,减少副作用。

剂量学研究

依托特肽用于剂量学研究,以计算 PRRT 过程中传递到肿瘤和周围组织的辐射剂量 。这对于评估核医学中的安全性并优化治疗剂量至关重要。

药代动力学和代谢研究

涉及 DOTATOC 的研究还侧重于其药代动力学和代谢。 了解化合物在体内的分布、代谢和排泄方式对于改善治疗方案和最大限度地减少毒性至关重要 .

作用机制

Target of Action

Edotreotide, also known as DOTATOC, is a synthetic somatostatin receptor ligand . It primarily targets somatostatin receptors, with a higher affinity for somatostatin receptor type 2 (sstr2) . These receptors are often overexpressed in certain types of cancer, such as neuroendocrine tumors .

Mode of Action

Edotreotide binds to somatostatin receptors, particularly sstr2, where it emits beta particle radiation for detection by positron emission tomography (PET) . This binding and subsequent radiation emission allow for the localization and imaging of somatostatin receptor-positive neuroendocrine tumors .

Pharmacokinetics

The pharmacokinetics of Edotreotide involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that Edotreotide is administered intravenously for PET scans , suggesting rapid absorption and distribution. The compound is also known to be eliminated from the blood in a two-phase manner .

Result of Action

The primary result of Edotreotide’s action is the localization and imaging of somatostatin receptor-positive neuroendocrine tumors . This allows for the diagnosis and monitoring of these tumors. When bound to various radionuclides, Edotreotide can be used in the treatment and diagnosis of certain types of cancer . When used therapeutically, it serves as an example of peptide receptor radionuclide therapy .

Action Environment

The action of Edotreotide can be influenced by various environmental factors. For instance, the presence of amino acids (L-lysine and/or L-arginine) can inhibit the reabsorption of the radiopharmaceutical at the tubular level, thereby affecting the dose absorbed by the kidney . Additionally, the effectiveness of Edotreotide can be influenced by the density of somatostatin receptors in the tumor environment .

安全和危害

Edotreotide is used safely and effectively under certain conditions . It is recommended that patients hydrate before and after administration and void frequently after administration to encourage rapid clearance . Reported adverse reactions include nausea, pruritus, and flushing . Misinterpretation of PET imaging due to uptake is a potential risk .

未来方向

The development of therapeutic peptides like Edotreotide has made great progress in the last decade . Novel SSTR antagonists are being developed as next-generation targeting molecules for SSTR2-expressing tumors . Radioisotopes with different radiation properties such as Tb-161 and the α-emitter Ac-225 are being developed which have the potential to improve treatment efficacy across the range of G1 to G3 NETs .

属性

IUPAC Name |

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHKDBRREKOZEW-AAXZNHDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H92N14O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021591 | |

| Record name | Edotreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204318-14-9 | |

| Record name | Edotreotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edotreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDOTREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of DOTATOC?

A1: DOTATOC primarily targets somatostatin receptors (SSTRs), particularly the subtype 2 (SSTR2), which are overexpressed in many NETs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]

Q2: How does DOTATOC binding to SSTRs affect tumor cells?

A2: Binding of DOTATOC to SSTRs triggers a cascade of intracellular signaling events, leading to inhibition of tumor cell proliferation, hormone secretion, and angiogenesis. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97]

Q3: Are there differences in the downstream effects of DOTATOC when labeled with different radionuclides?

A3: Yes, DOTATOC labeled with high-LET alpha emitters like Bismuth-213 (213Bi) exhibits greater therapeutic efficacy than DOTATOC labeled with low-LET beta emitters like Lutetium-177 (177Lu) due to increased DNA double-strand break induction and higher relative biological effectiveness (RBE). [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134], [] [https://www.semanticscholar.org/paper/436cbbfd5ddb8acb5945bfe19a1f261579f23823]

Q4: What is the molecular formula and weight of DOTATOC?

A4: The molecular formula of DOTATOC is C57H83N13O14S2, and its molecular weight is 1202.46 g/mol.

Q5: Is there spectroscopic data available for DOTATOC?

A5: While spectroscopic data like NMR and mass spectrometry are essential for characterizing DOTATOC, specific information is not detailed in the provided research papers.

Q6: How stable is DOTATOC in serum?

A6: Studies show that DOTATOC labeled with 213Bi exhibits high stability in rat serum, retaining over 95% radiochemical purity after 24 hours of incubation. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]

Q7: Are there any specific conditions that affect DOTATOC stability?

A7: Further research is needed to thoroughly investigate the influence of various conditions, such as temperature, pH, and presence of metal ions, on the stability of DOTATOC.

Q8: Does DOTATOC have any catalytic properties?

A8: DOTATOC is not known to possess any catalytic properties. It functions as a receptor-binding molecule, and its primary applications lie in imaging and targeted therapy.

Q9: Have computational methods been applied to study DOTATOC?

A9: While computational chemistry and modeling could provide valuable insights into the structure-activity relationship of DOTATOC and its interactions with SSTRs, the provided research papers do not focus on these aspects.

Q10: How do structural modifications of DOTATOC affect its activity and selectivity?

A10: Research suggests that modifications to the chelator moiety of DOTATOC can significantly impact its SSTR binding affinity and selectivity. For example, the cobalt (II) complex of DOTATOC, [(57)Co(dotatoc)], exhibits a higher affinity for SSTR2 compared to the Gallium (III) complex, [(67)Ga(dotatoc)]. [] [https://www.semanticscholar.org/paper/0b6829d5ff3ea232eda0849939ec83611a06e773]

Q11: What are the current formulation strategies to improve DOTATOC stability and bioavailability?

A11: The development of a ready-to-use formulation of 68Ga-DOTATOC (SomaKit TOC) has significantly improved its clinical implementation. This formulation allows for simplified and robust preparation, improving its accessibility and reducing the chances of errors during synthesis. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]

Q12: How are SHE regulations addressed in the production and use of DOTATOC?

A12: The production and clinical use of DOTATOC are strictly regulated to ensure safety and efficacy. The European Medicines Agency (EMA) approval of SomaKit TOC demonstrates its compliance with SHE regulations and its suitability for routine clinical practice. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]

Q13: What is the typical biodistribution of DOTATOC after administration?

A13: After intravenous injection, DOTATOC rapidly distributes to SSTR-expressing organs and tissues, with high uptake observed in the liver, kidneys, spleen, and pituitary gland. Tumor uptake is dependent on SSTR expression levels. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/2fb08a4c0c55e232ce67d290d2b89a79a48198f6]

Q14: How is DOTATOC eliminated from the body?

A14: Unbound DOTATOC is primarily eliminated through renal excretion, contributing to the relatively low radiation exposure to non-target organs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]

Q15: Does the route of administration affect DOTATOC uptake in tumors?

A15: Research indicates that selective intra-arterial administration of DOTATOC leads to significantly higher tumor uptake compared to intravenous injection, particularly in liver metastases. This finding suggests potential for regionally intensified radiopeptide therapy. [] [https://www.semanticscholar.org/paper/3877afbfb68fa4b3eb9a894a017914d7871be469]

Q16: What in vitro models have been used to study DOTATOC?

A16: Cell lines expressing SSTRs, such as the rat pancreatic tumor cell line AR42J and human embryonic kidney (HEK-293) cells transfected with the SSTR2 gene, have been used extensively to investigate the antiproliferative effects of DOTATOC. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134]

Q17: What in vivo models have been used to study DOTATOC?

A17: Rodent models bearing SSTR-expressing tumors have been instrumental in evaluating the biodistribution, therapeutic efficacy, and safety of DOTATOC labeled with various radionuclides. These models have provided valuable preclinical data for translating DOTATOC into clinical applications. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]

Q18: Has DOTATOC been evaluated in clinical trials?

A18: Yes, DOTATOC has been extensively studied in clinical trials, demonstrating promising efficacy and acceptable safety profiles in the treatment of various neuroendocrine tumors. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65]

Q19: Are there any clinical trials exploring DOTATOC in combination with other therapies?

A19: Ongoing research is investigating the potential of combining DOTATOC with other treatment modalities, such as oncolytic virotherapy, to enhance therapeutic efficacy and overcome resistance mechanisms. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97], [] [https://www.semanticscholar.org/paper/11a2215b151eafcb80cf40f96acb37786ae6dbfc], [] [https://www.semanticscholar.org/paper/4eae2b27f56687e4fc959fcf26eb28854eccd713]

Q20: Are there any known mechanisms of resistance to DOTATOC therapy?

A20: While DOTATOC has shown promising results in the treatment of NETs, some patients experience disease relapse or primary resistance. Loss of SSTR expression or mutations in the receptor can contribute to treatment resistance. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b]

Q21: Is there evidence of cross-resistance between DOTATOC and other somatostatin analogues?

A21: Cross-resistance between DOTATOC and other somatostatin analogues, such as Octreotide, has been observed in some cases. This phenomenon highlights the need for careful patient selection and alternative treatment strategies for non-responders. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]

Q22: Are there any biomarkers for predicting the response to DOTATOC therapy?

A22: Research suggests that pre-therapeutic tumor uptake of 68Ga-DOTATOC, as measured by SUVmean on PET/CT, can predict response to 90Y-DOTATOC therapy. Patients with higher SUVmean values tend to have better overall survival. [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]

Q23: Can DOTATOC PET/CT be used to monitor treatment response?

A23: Yes, 68Ga-DOTATOC PET/CT plays a crucial role in monitoring response to DOTATOC therapy. Changes in tumor uptake, size, and metabolic activity can be assessed to determine treatment efficacy and guide clinical decisions. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]

Q24: What analytical methods are used to characterize and quantify DOTATOC?

A24: High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gamma counting are commonly employed to determine the radiochemical purity and specific activity of DOTATOC preparations. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]

Q25: What imaging techniques are used to visualize DOTATOC distribution in vivo?

A25: Positron emission tomography (PET) combined with computed tomography (CT) is the primary imaging modality for visualizing the biodistribution of DOTATOC labeled with positron-emitting radionuclides like 68Ga. Single-photon emission computed tomography (SPECT) is also used with radionuclides like 111In and 90Y. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/75e9d7954dfdea2c132637c1e24342eedbde7ec3]

Q26: How is DOTATOC uptake quantified in PET/CT imaging?

A26: Standardized uptake values (SUVs), particularly SUVmax and SUVmean, are commonly used to quantify DOTATOC uptake in tumor lesions and other tissues. These values provide semi-quantitative measures of tracer accumulation and are used for diagnosis, staging, and response assessment. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]

Q27: What is the role of radiomics in analyzing DOTATOC PET/CT images?

A27: Radiomics involves extracting quantitative features from medical images, offering a deeper analysis of tumor heterogeneity and potential for predicting treatment response. Studies exploring radiomics features from 68Ga-DOTATOC PET/CT images have shown promising results in identifying aggressive PanNENs and predicting patient outcomes. [] [https://www.semanticscholar.org/paper/9ee4fe3a482d3c8fdd416bd2c2409a83ccd6f140]

Q28: Are there any alternative radiopharmaceuticals for targeting SSTRs?

A28: DOTATATE, another SSTR analogue, is also commonly used in PET/CT imaging and therapy of NETs. While DOTATATE exhibits a higher affinity for SSTR2 compared to DOTATOC, both agents have demonstrated comparable diagnostic accuracy in clinical studies. [] [https://www.semanticscholar.org/paper/a2676f27ed1ac9ad757dd6cebaca8addc3da97d8]

Q29: How does DOTATOC compare to other imaging modalities for NETs?

A29: DOTATOC PET/CT demonstrates superior sensitivity and specificity for detecting and staging NETs compared to conventional imaging techniques such as CT and MRI. This advantage is particularly evident in detecting small metastatic lesions and identifying the primary tumor site. [] [https://www.semanticscholar.org/paper/1e0111936adaf904db451a7f8c306c6cda25eacd]

Q30: What research tools and resources are essential for studying DOTATOC?

A30: Access to cyclotrons for radionuclide production, radiochemistry facilities for radiolabeling, preclinical imaging platforms (e.g., small-animal PET/CT), and robust analytical techniques are crucial for advancing DOTATOC research. Collaboration between nuclear medicine specialists, radiochemists, oncologists, and imaging scientists is essential for successful translation of DOTATOC from bench to bedside.

Q31: What are the key milestones in the development and clinical application of DOTATOC?

A31: The discovery of somatostatin receptors and the development of stable somatostatin analogues paved the way for targeted imaging and therapy of NETs. The introduction of DOTATOC labeled with various radionuclides has significantly improved the diagnosis and treatment of these tumors. The EMA approval of the ready-to-use formulation, SomaKit TOC, represents a significant milestone in the clinical implementation of DOTATOC. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)

![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)